(2S,4R)-2-Carbamoylpiperidine-4-carboxylic acid;hydrochloride
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Overview
Description
(2S,4R)-2-Carbamoylpiperidine-4-carboxylic acid;hydrochloride: is a chemical compound with the molecular formula C7H12N2O3 \cdot HCl . It is a hydrochloride salt of 2-carbamoylpiperidine-4-carboxylic acid, which is a derivative of piperidine. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-2-Carbamoylpiperidine-4-carboxylic acid;hydrochloride typically involves the following steps:
Starting Material: : Piperidine is used as the starting material.
Carbamoylation: : Piperidine is reacted with carbamoyl chloride to introduce the carbamoyl group, forming 2-carbamoylpiperidine.
Carboxylation: : The 2-carbamoylpiperidine is then carboxylated to introduce the carboxylic acid group, resulting in 2-carbamoylpiperidine-4-carboxylic acid.
Hydrochloride Formation: : The carboxylic acid is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-2-Carbamoylpiperidine-4-carboxylic acid;hydrochloride: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : Substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
(2S,4R)-2-Carbamoylpiperidine-4-carboxylic acid;hydrochloride: has several scientific research applications:
Chemistry: : It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : The compound can be used in biological studies to investigate its effects on biological systems and pathways.
Industry: : The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which (2S,4R)-2-Carbamoylpiperidine-4-carboxylic acid;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(2S,4R)-2-Carbamoylpiperidine-4-carboxylic acid;hydrochloride: can be compared with other similar compounds, such as:
Piperidine derivatives: : Other piperidine derivatives with different functional groups.
Carbamoyl compounds: : Compounds containing the carbamoyl group in different positions or structures.
Carboxylic acid derivatives: : Other carboxylic acids with similar molecular frameworks.
The uniqueness of This compound lies in its specific stereochemistry and the combination of carbamoyl and carboxylic acid functional groups, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
(2S,4R)-2-carbamoylpiperidine-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3.ClH/c8-6(10)5-3-4(7(11)12)1-2-9-5;/h4-5,9H,1-3H2,(H2,8,10)(H,11,12);1H/t4-,5+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UECLMVQBBSPOFH-JBUOLDKXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CC1C(=O)O)C(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H](C[C@@H]1C(=O)O)C(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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